Chemical structure and molecular weight of N-Phenoxycarbonyl-L-valine
Chemical structure and molecular weight of N-Phenoxycarbonyl-L-valine
An In-Depth Technical Guide to N-Phenoxycarbonyl-L-valine: Structure, Properties, and Advanced Applications
Executive Summary
N-Phenoxycarbonyl-L-valine is a pivotal amino acid derivative that serves as a cornerstone in modern pharmaceutical development and advanced materials science. Its unique chemical architecture, combining the essential amino acid L-valine with a phenoxycarbonyl protecting group, imparts remarkable stability and versatility. This guide provides an in-depth analysis of its chemical structure, molecular weight, and physicochemical properties. Furthermore, it explores its critical applications as a high-purity pharmaceutical reference standard, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Ritonavir, and, most notably, as a superior monomer for the controlled synthesis of complex polypeptides. We will delve into the causality behind its advantages over traditional methods and provide exemplary protocols for its application, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.
Molecular Identity and Physicochemical Characteristics
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application. N-Phenoxycarbonyl-L-valine is identified by the CAS Number 126147-70-4.[1][2][3][4][5][6] The phenoxycarbonyl moiety acts as a stable protecting group for the amine of the L-valine, preventing unwanted side reactions and allowing for controlled, predictable chemical transformations.
Chemical Structure
The structure consists of an L-valine core where the amino group is functionalized with a phenoxycarbonyl group. This is distinct from more labile protecting groups, a feature that is central to its utility.
Caption: Chemical Structure of N-Phenoxycarbonyl-L-valine.
Physicochemical Data
The quantitative properties of N-Phenoxycarbonyl-L-valine are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][2][4][5][6] |
| Molecular Weight | 237.25 g/mol | [1][3][4][6][7] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 71 - 86 °C | [3][4][6] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol | [3][7] |
| Storage Temperature | 2-8°C or Room Temperature | [3][4][7] |
| Optical Rotation | [α]²⁵_D_ = -14 to -18° (c=5 in Ethanol) | [4] |
| pKa (Predicted) | 3.84 ± 0.10 | [3][7] |
| SMILES | CC(C)Oc1ccccc1)C(O)=O | [5][6] |
| InChIKey | HVJMEAOTIUMIBJ-JTQLQIEISA-N | [3][7] |
Core Scientific Principles and Applications
The utility of N-Phenoxycarbonyl-L-valine stems from its dual nature: it is both a protected amino acid and a highly stable, activatable monomer. This section explains the causality behind its most significant applications.
Advanced Polypeptide Synthesis: The NPCA Advantage
The synthesis of well-defined polypeptides is crucial for applications in drug delivery and biomaterials.[8] Traditionally, this has been achieved via the ring-opening polymerization of N-carboxyanhydrides (NCAs). However, NCAs are notoriously sensitive to moisture and prone to side reactions, which compromises control over molecular weight and chain-end fidelity.[8]
N-Phenoxycarbonyl-L-valine, as a type of N-phenoxycarbonyl-functionalized α-amino acid (NPCA), provides a transformative solution.[8][9] The phenoxycarbonyl group is significantly more stable than the anhydride ring of an NCA, rendering the monomer tolerant to air and moisture.[8] This robustness allows for polymerization under less stringent conditions, even in an open-air vessel, without sacrificing control over the resulting polypeptide's structure.[8] This method enables the precise synthesis of complex architectures like block, star, and brush-type copolypeptides with predictable molecular weights and low polydispersity.[8]
Role in Pharmaceutical Synthesis and Quality Control
N-Phenoxycarbonyl-L-valine is a documented intermediate in the synthesis of Ritonavir, an antiretroviral medication.[2][3] Its defined structure and reactivity are essential for building the complex molecular framework of the API.
Furthermore, its high purity and well-characterized nature make it an ideal pharmaceutical reference standard.[2][5] In this capacity, it is used for the development and validation of analytical methods (e.g., HPLC, LC-MS) and for routine quality control to ensure the identity, purity, and strength of pharmaceutical products.[2][5] It has also been identified as an impurity in the drug oseltamivir phosphate, making its availability as a standard crucial for impurity profiling and safety assessments.[6]
Utility in Prodrug and Drug Delivery Design
As a versatile amino acid derivative, N-Phenoxycarbonyl-L-valine is employed in the design of prodrugs and targeted drug delivery systems.[4] The valine component can be recognized by amino acid transporters, such as PepT1, potentially enhancing cellular uptake.[10] The phenoxycarbonyl group can be used to link the valine moiety to a drug, creating a prodrug that may have improved stability, solubility, or bioavailability.[4]
Exemplary Experimental Protocol: Polypeptide Synthesis
To illustrate the practical application of N-Phenoxycarbonyl-L-valine, this section provides a representative, self-validating protocol for the synthesis of a simple polypeptide via the NPCA method. The causality is clear: the stability of the NPCA monomer allows for a controlled, sequential addition that would be impossible with a traditional NCA monomer under these conditions.
Objective
To synthesize a well-defined poly(L-valine) chain of a target degree of polymerization (DP) using N-Phenoxycarbonyl-L-valine as the monomer and a primary amine hydrochloride as the initiator.
Materials
-
N-Phenoxycarbonyl-L-valine (Monomer)
-
Benzylamine hydrochloride (Initiator)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold (for precipitation)
-
Standard laboratory glassware, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology
-
Initiator and Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve a calculated amount of benzylamine hydrochloride (initiator) in anhydrous DMF. The amount of initiator determines the number of polymer chains.
-
Monomer Addition: Add a predetermined amount of N-Phenoxycarbonyl-L-valine to the stirred initiator solution. The molar ratio of monomer to initiator ([M]/[I]) will define the target DP of the polypeptide.
-
Polymerization Reaction: Allow the reaction to stir at room temperature. The polymerization proceeds via a normal amine mechanism, where the primary amine of the initiator attacks the carbonyl of the NPCA, releasing phenol and CO₂ and elongating the chain.
-
Monitoring: The reaction can be monitored by techniques such as FT-IR (disappearance of the NPCA carbonyl bands) or by taking aliquots for analysis by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Termination and Precipitation: Once the desired conversion is reached, terminate the reaction by precipitating the polymer. Pour the reaction mixture into a large volume of cold diethyl ether with vigorous stirring.
-
Purification: The precipitated polypeptide will appear as a white solid. Collect the solid by filtration or centrifugation. Wash the polymer multiple times with cold diethyl ether to remove any unreacted monomer, phenol byproduct, and residual solvent.
-
Drying and Characterization: Dry the purified poly(L-valine) under vacuum to a constant weight. Characterize the final product using GPC (for molecular weight and polydispersity index, Đ), NMR spectroscopy (to confirm structure), and FT-IR.
Workflow Visualization
Sources
- 1. N-Phenoxycarbonyl-L-valine | CAS 126147-70-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. N-Phenoxycarbonyl-L-valine - SRIRAMCHEM [sriramchem.com]
- 3. 126147-70-4 CAS MSDS (PHENOXYCARBONYL-L-VALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. biosynth.com [biosynth.com]
- 7. PHENOXYCARBONYL-L-VALINE | 126147-70-4 [chemicalbook.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers [mdpi.com]
